

Protocol for N-alkylation of 1H-indazole-5-carboxylic acid

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Compound of Interest

Compound Name: *1H-indazole-5-carboxylic Acid*

Cat. No.: B268021

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Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a significant pharmacophore in medicinal chemistry, present in numerous therapeutic agents.^{[1][2][3]} The N-alkylation of indazoles is a critical transformation in the synthesis of these bioactive molecules. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) on the indazole ring often results in the formation of regiosomeric mixtures, which can be challenging to synthesize selectively and purify.^{[1][2][4]} The regioselectivity of N-alkylation is influenced by a variety of factors, including the choice of base, solvent, alkylating agent, and the steric and electronic nature of substituents on the indazole ring.^[1] This document provides detailed protocols for the regioselective N-1 and N-2 alkylation of **1H-indazole-5-carboxylic acid**, a key intermediate in the development of various pharmaceuticals.

Factors Influencing Regioselectivity

The N-alkylation of 1H-indazole can be directed towards either the N-1 or N-2 position by careful selection of reaction conditions. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.^[3] Consequently, conditions that allow for thermodynamic equilibration tend to favor the formation of the N-1 alkylated product.^{[1][3]} Conversely, kinetically controlled reactions may favor the N-2 isomer.

- N-1 Selectivity: Conditions that promote thermodynamic control, such as the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), generally favor the formation of the N-1 alkylated product.[1][2][4] For indazoles with C-3 substituents like carboxymethyl, N-1 regioselectivity can exceed 99%. [1][2][4]
- N-2 Selectivity: N-2 alkylation can be favored under Mitsunobu conditions.[1][3] Additionally, steric hindrance at the N-1 position, for instance, by a substituent at the C-7 position, can direct alkylation to the N-2 position.[1][2][4] Specific catalytic systems, such as those employing trifluoromethanesulfonic acid or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates, have also been developed for highly selective N-2 alkylation.[5]

Experimental Protocols

Protocol 1: Regioselective N-1 Alkylation

This protocol is designed to favor the formation of the thermodynamically more stable N-1 alkylated product.

Materials:

- **1H-indazole-5-carboxylic acid**
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)
- Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
- Anhydrous N,N-dimethylformamide (DMF) (optional, can improve solubility)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **1H-indazole-5-carboxylic acid** (1.0 equiv).
- Deprotonation: Suspend the starting material in anhydrous THF (or a mixture of THF and DMF). Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.2 equiv) portion-wise.
- Reaction Mixture: Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
- Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
- Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.

Protocol 2: Regioselective N-2 Alkylation (Mitsunobu Conditions)

This protocol is designed to favor the formation of the N-2 alkylated product.

Materials:

- **1H-indazole-5-carboxylic acid**
- Alcohol (e.g., methanol, ethanol, benzyl alcohol)
- Triphenylphosphine (PPh_3)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
- Anhydrous tetrahydrofuran (THF)
- Sodium bicarbonate (NaHCO_3) solution
- Dichloromethane (DCM)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve **1H-indazole-5-carboxylic acid** (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise.
- Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
- Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Work-up: Quench the reaction with a saturated aqueous solution of NaHCO_3 .
- Extraction: Extract the aqueous phase with dichloromethane (3 x volumes).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.

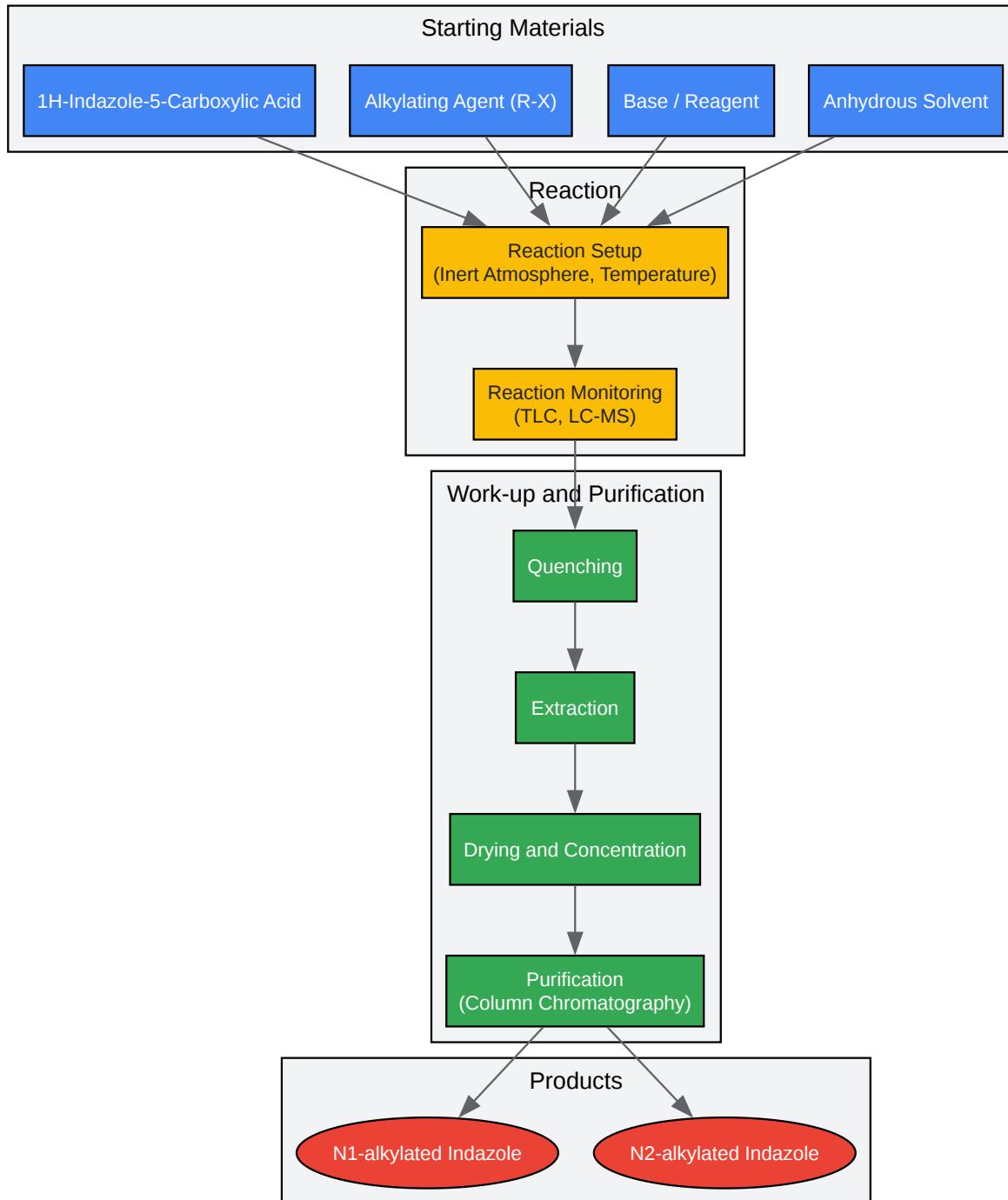
Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of indazole derivatives from the literature.

Indazole Substrate	Alkylation Agent	Base/Reagent	Solvent	Temp (°C)	Time (h)	Product(s) (Ratio N1:N2)	Yield (%)	Reference
1H-indazole-3-carboxymethyl	n-pentyl bromide	NaH	THF	RT	18	N1-alkylated	>99 (regioselectivity)	[1][2]
1H-indazole	n-pentyl bromide	DIAD/Ph ₃	THF	RT	18	N1-alkylated : N2-alkylated (1:2.5)	20 (N1), 58 (N2)	[1]
Methyl 5-bromo-1H-indazole-6-carboxylate	1-bromo-2-methylpropyl	K ₂ CO ₃	DMF	120	1	N1-alkylated (58:42 crude)	47 (N1), 25 (N2)	[6]
Indazole-3-carboxylic acid	Various organobromides	K ₂ CO ₃	Acetonitrile	80	1-21	N1-alkylated	51-96 (overall)	[7]
1H-indazoles	Alkyl 2,2,2-trichloroacetimides	TfOH or Cu(OTf) ₂	-	-	-	N2-alkylated	up to 96	[5]

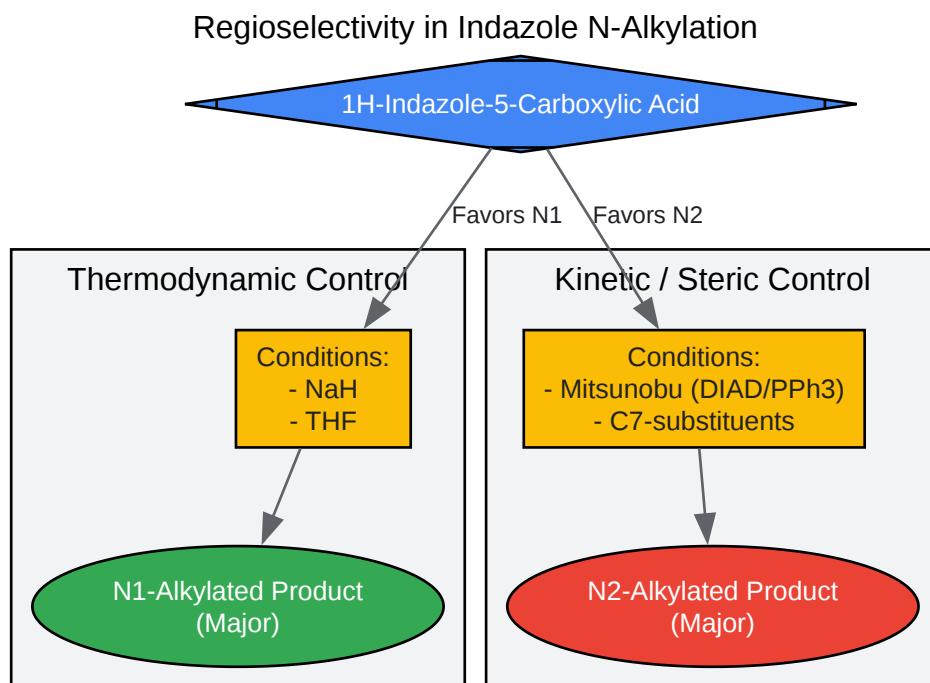
Visualizations

General Workflow for N-Alkylation of 1H-Indazole-5-Carboxylic Acid



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Caption: General experimental workflow for the N-alkylation of **1H-indazole-5-carboxylic acid**.



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Caption: Factors influencing the regiochemical outcome of N-alkylation of **1H-indazole-5-carboxylic acid**.

Characterization and Purification Notes

- Purification: The separation of N-1 and N-2 isomers can often be achieved by flash column chromatography. In some cases, recrystallization from a mixed solvent system (e.g., acetone/water, THF/water) can be an effective method for obtaining highly pure single isomers.[8]
- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the N-1 and N-2 isomers. Generally, the chemical shifts of the protons on the indazole ring differ significantly between the two regioisomers. For instance, in N-2 isomers, the H7 proton is typically deshielded and appears at a higher frequency compared to the corresponding proton in the N-1 isomer.[9] Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can also be used to definitively assign the regiochemistry.[1]

Conclusion

The regioselective N-alkylation of **1H-indazole-5-carboxylic acid** is a crucial step in the synthesis of many pharmaceutically important compounds. By carefully selecting the reaction conditions, it is possible to favor the formation of either the N-1 or N-2 alkylated product. The protocols and data presented in this application note provide a comprehensive guide for researchers to achieve the desired regioselectivity in their synthetic endeavors.

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